[4-(4-butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone
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Overview
Description
The compound contains a benzothiazinone ring which is a type of heterocyclic compound. This ring system is found in various pharmaceutical drugs and is known for its biological activity . The compound also contains a methoxyphenyl group which can contribute to the overall polarity and reactivity of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzothiazinone ring, along with the attached butylphenyl and methoxyphenyl groups. The presence of these groups would likely impact the overall shape and electronic distribution of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The benzothiazinone ring might undergo electrophilic aromatic substitution reactions, while the ether group in the methoxyphenyl moiety might be cleaved under acidic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzothiazinone ring might contribute to its stability and rigidity, while the butylphenyl and methoxyphenyl groups might impact its solubility and reactivity .Scientific Research Applications
Benzothiazine Derivatives and Their Applications
Chemical Reactivity and Mechanism Studies : Benzothiazine derivatives are explored for their chemical reactivity, especially in contexts like lignin model compound acidolysis, demonstrating the significance of specific functional groups in reaction mechanisms (T. Yokoyama, 2015)[https://consensus.app/papers/revisiting-mechanism-bond-cleavage-during-acidolysis-yokoyama/6144ef3073cb5a68ad2995ca6bc81bd5/?utm_source=chatgpt].
Environmental and Toxicological Implications : Studies on compounds with methoxy and phenyl groups, similar to the one , have focused on their environmental persistence, degradation by advanced oxidation processes, and the toxicological implications of their by-products, indicating a significant concern for ecosystem health (Mohammad Qutob et al., 2022)[https://consensus.app/papers/review-degradation-acetaminophen-advanced-oxidation-qutob/82befff5b7635d60b20dca4ff1192785/?utm_source=chatgpt].
Pharmacological Activities of Derivatives : Research into derivatives of similar structural motifs has revealed a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and antioxidative effects, highlighting the medicinal chemistry potential of these compounds (Jilei Wang et al., 2020)[https://consensus.app/papers/paeonol-derivatives-pharmacological-activities-review-wang/2b4f537fa5bf59bc8df19c4d32f56209/?utm_source=chatgpt].
Advanced Material Applications : The inclusion of benzothiazine and methoxyphenyl groups in polymers and materials science has been investigated for enhancing properties like scintillation efficiency and stability, underscoring the utility of such functional groups in developing new materials (V. N. Salimgareeva et al., 2005)[https://consensus.app/papers/plastic-scintillators-based-polymethyl-methacrylate-salimgareeva/e30b0dd390255abd890d5570acec7770/?utm_source=chatgpt].
Future Directions
Properties
IUPAC Name |
[4-(4-butylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4S/c1-3-4-7-19-10-14-21(15-11-19)27-18-25(26(28)20-12-16-22(31-2)17-13-20)32(29,30)24-9-6-5-8-23(24)27/h5-6,8-18H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGVAQUUBDCXKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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